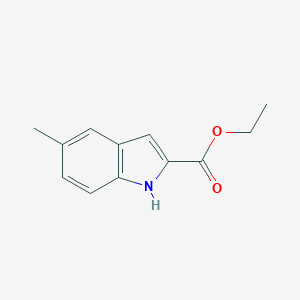
5-Méthylindole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-methylindole-2-carboxylate (5-Methylindole-2-carboxylic acid ethyl ester) is an indole derivative. Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents. It is formed during the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine.
Applications De Recherche Scientifique
Synthèse des oxazino[4,3-a]indoles
5-Méthylindole-2-carboxylate d'éthyle: est utilisé comme réactif dans la synthèse des oxazino[4,3-a]indoles par le biais de réactions d'addition-cyclisation en cascade . Ces composés présentent un intérêt en raison de leurs propriétés pharmacologiques potentielles, notamment leurs activités antitumorales et antimicrobiennes.
Développement d'antagonistes du récepteur cannabinoïde CB1
Ce composé sert de précurseur pour la préparation d'indolecarboxamides, qui agissent comme antagonistes du récepteur cannabinoïde CB1 . Ces antagonistes sont étudiés pour leurs applications thérapeutiques dans l'obésité, la dépendance et les troubles métaboliques.
Agents anti-inflammatoires et analgésiques
Les chercheurs utilisent le This compound pour préparer des acides indole-3-propioniques . Ces acides présentent des propriétés anti-inflammatoires et analgésiques, ce qui en fait des candidats pour le développement de nouveaux médicaments contre la douleur.
Réactions d'acylation de Friedel-Crafts
En synthèse organique, le This compound est utilisé dans l'acylation de Friedel-Crafts avec du chlorure de nitrobenzoyle . Cette réaction est utilisée pour introduire des groupes acyles dans les composés aromatiques, ce qui est une étape clé dans la synthèse d'une large gamme de molécules organiques.
Réactions d'oximation
Le composé est également un réactif pour les réactions d'oximation . Les oximes sont des intermédiaires importants dans la synthèse de divers produits pharmaceutiques, agrochimiques et sont également utilisés en chimie analytique comme agents de dérivatisation.
Bloc de construction pharmaceutique
Le système cyclique indole présent dans le This compound est un bloc de construction essentiel dans la synthèse pharmaceutique <a aria-label="2: Ethyl 5-methylindole-2-carboxylate" data-citationid="437386d5-d879-c9aa-891f-cc4f827cd
Safety and Hazards
Ethyl 5-methylindole-2-carboxylate should be stored away from strong oxidizing agents . The container should be kept tightly closed and stored in cool, dry conditions in well-sealed containers . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .
Orientations Futures
Ethyl 5-methylindole-2-carboxylate can be used as a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . It can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists , and for preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents . These potential applications suggest that Ethyl 5-methylindole-2-carboxylate could be further explored in the development of new pharmaceutical agents.
Mécanisme D'action
Target of Action
Ethyl 5-methylindole-2-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that indole derivatives interact with their targets in the body, leading to various biologically vital properties .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways due to their wide range of biological activities .
Result of Action
Indole derivatives are known for their potential in the treatment of various disorders, including cancer and microbial infections .
Action Environment
It’s soluble in methanol and dichloromethane but insoluble in water . It should be stored away from strong oxidizing agents in cool, dry conditions in well-sealed containers .
Propriétés
IUPAC Name |
ethyl 5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFKXFOPNKHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283326 | |
| Record name | Ethyl 5-methylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-15-3 | |
| Record name | 16382-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


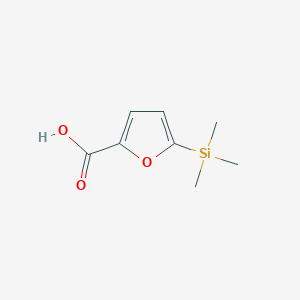
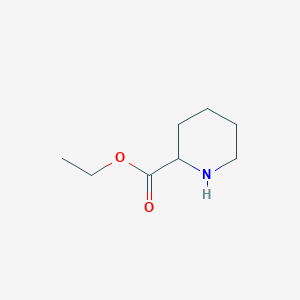
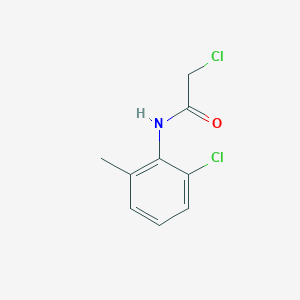
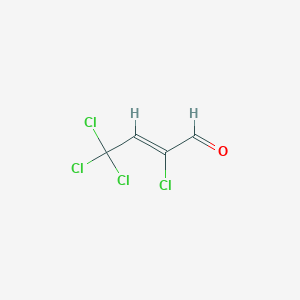


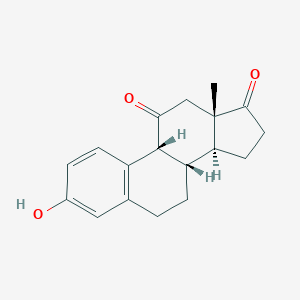
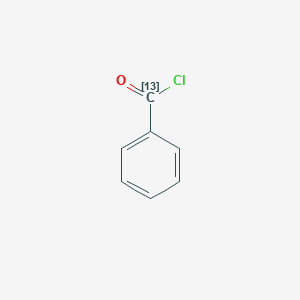
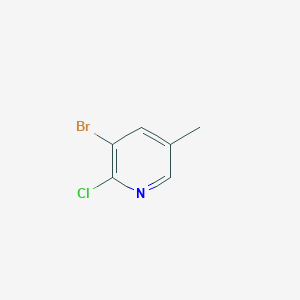
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)



